molecular formula C27H33NO4 B11504947 2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate

2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate

Cat. No.: B11504947
M. Wt: 435.6 g/mol
InChI Key: DHCVUADXJFZIIQ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenyl group, an oxoethyl group, and a phenylalaninate moiety. Its molecular formula is C34H49N3O7, and it has a molecular weight of 611.769 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[(4-methylcyclohexyl)carbonyl]phenylalanine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-[(4-methylcyclohexanecarbonyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C27H33NO4/c1-3-20-11-15-22(16-12-20)25(29)18-32-27(31)24(17-21-7-5-4-6-8-21)28-26(30)23-13-9-19(2)10-14-23/h4-8,11-12,15-16,19,23-24H,3,9-10,13-14,17-18H2,1-2H3,(H,28,30)

InChI Key

DHCVUADXJFZIIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C

Origin of Product

United States

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